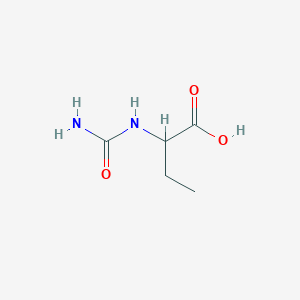
2,6-二乙基萘
描述
2,6-Diethylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethyl groups attached to the naphthalene ring at the 2 and 6 positions
科学研究应用
2,6-Diethylnaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
作用机制
Target of Action
2,6-Diethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon It’s known that polycyclic aromatic hydrocarbons can interact with various biological molecules and systems, potentially affecting cellular functions .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons can interact with cellular components, potentially leading to changes in cellular functions .
Biochemical Pathways
2,6-DMN is a crucial intermediate for the synthesis of polybutylenenaphthalate and polyethylene naphthalate (PEN) . It can be produced by methylation of 2-methylnaphthalene (2-MN) and/or naphthalene, disproportionation of 2-MN, and/or isomerisation of dimethylnaphthalenes (DMNs) . The PEN synthesis process involves three main parts; (1) the oxidation of 2,6-dialkylnaphthalenes (2,6-DKN) to synthase dicarboxylic acid (2,6-NDA), (2) the esterification of 2,6-NDA to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC), and (3) copolymerization of 2,6-NDC with ethylene glycol to PEN .
Pharmacokinetics
It’s known that polycyclic aromatic hydrocarbons can be absorbed and distributed in the body, metabolized by enzymes, and excreted .
Action Environment
The action of 2,6-DMN can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the stability and efficacy of 2,6-DMN . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylnaphthalene typically involves the ethylation of naphthalene or 2-ethylnaphthalene. One common method is the selective transalkylation of naphthalene and ethylnaphthalene over solid acid catalysts such as H-Y zeolite. This process yields a high ratio of 2,6-Diethylnaphthalene with good selectivity .
Industrial Production Methods: Industrial production of 2,6-Diethylnaphthalene often employs a highly regiospecific ethylating agent in the presence of a Lewis acid catalyst. This method ensures high selectivity and yield of the desired isomer .
化学反应分析
Types of Reactions: 2,6-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2,6-Diethylnaphthalene into corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Produces 2,6-naphthalenedicarboxylic acid.
Reduction: Yields dihydro-2,6-diethylnaphthalene.
Substitution: Results in various substituted naphthalenes depending on the reagents used.
相似化合物的比较
2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
2,7-Diethylnaphthalene: Another isomer with ethyl groups at the 2 and 7 positions.
2,6-Diisopropylnaphthalene: Contains isopropyl groups instead of ethyl groups.
Uniqueness: 2,6-Diethylnaphthalene is unique due to its specific ethyl group positioning, which influences its chemical reactivity and selectivity in various reactions. This makes it particularly valuable in applications requiring high specificity and performance .
属性
IUPAC Name |
2,6-diethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJFFBINNGWEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208637 | |
| Record name | Naphthalene, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59919-41-4 | |
| Record name | Naphthalene, 2,6-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,6-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















